molecular formula C16H17F3N4O B2926771 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine CAS No. 2201706-43-4

2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine

Cat. No.: B2926771
CAS No.: 2201706-43-4
M. Wt: 338.334
InChI Key: QPKHKQPIJGAPDW-UHFFFAOYSA-N
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Description

This compound features a pyrazine core linked to a piperidine ring via a methylene group. The piperidine moiety is further substituted with a 6-(trifluoromethyl)pyridin-2-yloxy group, introducing both lipophilic (trifluoromethyl) and hydrogen-bonding (pyridine oxygen) functionalities. Its molecular formula is C17H19F3N4O2, with a molecular weight of 368.35 g/mol . The trifluoromethyl group enhances metabolic stability and electron-deficient character, while the pyrazine and pyridine rings contribute to π-π stacking interactions, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-2-1-3-15(22-13)24-11-12-4-8-23(9-5-12)14-10-20-6-7-21-14/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKHKQPIJGAPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine typically involves the sequential assembly of the pyridine, piperidine, and pyrazine components. A common synthetic route begins with the preparation of {[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl, followed by a coupling reaction with a piperidine derivative. The final step includes the formation of the pyrazine ring under controlled reaction conditions, such as elevated temperatures and the presence of catalytic agents. Industrial Production Methods : In an industrial setting, the synthesis may be scaled up using automated processes and continuous flow chemistry to ensure consistency and yield optimization. Solvent selection and purification steps are critical to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: : 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine undergoes several types of chemical reactions, including:

  • Oxidation: : Involving reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Commonly using hydrogenation catalysts or sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, facilitated by reagents like alkyl halides or organolithium compounds.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Sodium borohydride, palladium on carbon (Pd/C)

  • Substituting Agents: : Alkyl halides, organolithium compounds Major Products : The major products formed from these reactions depend on the site of modification on the compound. For instance, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions often result in functionalized analogs with varied pharmacological properties.

Scientific Research Applications

Chemistry: : In the field of organic chemistry, the compound serves as an intermediate in the synthesis of more complex molecules, exploring new methodologies in heterocyclic chemistry.

Biology and Medicine: : Research has shown that 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine exhibits potential in medicinal chemistry, particularly as a ligand for biological targets. It has been investigated for its activity against various enzymes and receptors, potentially leading to new therapeutic agents.

Industry: : Industrial applications include its use in the development of agrochemicals, where it acts as a precursor or active ingredient in formulations designed to protect crops from pests and diseases.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, altering the normal function of these proteins. The mechanism involves binding to the active site or allosteric sites of the target, thereby inhibiting or activating its function. Pathways influenced by this compound can include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

  • 4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine Structural Difference: Replaces pyrazine with pyrimidine and adds a methoxy group. The methoxy group increases steric bulk and lipophilicity . Molecular Weight: 368.35 g/mol (same as the target compound).
  • 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine

    • Structural Difference : Piperazine replaces piperidine, eliminating the hydroxymethyl linker.
    • Impact : Piperazine’s additional nitrogen increases polarity and hydrogen-bonding capacity, improving solubility but reducing membrane permeability. This compound is a key intermediate in synthesizing dopamine D3 and μ-opioid receptor ligands .

Substituent Modifications

  • 1-(3-((4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-yl)oxy)propyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine (Compound 100)

    • Structural Difference : Incorporates a tetrahydropyran-oxypropyl chain instead of the hydroxymethyl-piperidine group.
    • Impact : The tetrahydropyran ring introduces conformational rigidity, which may enhance selectivity for central nervous system targets. However, the extended alkyl chain increases molecular weight (499.3 g/mol ) and reduces solubility .
  • Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate Structural Difference: Replaces piperidine with a phenoxy-propanoate ester. Impact: The ester group improves oral bioavailability but introduces metabolic liability (e.g., hydrolysis). The phenoxy linker enhances π-π interactions but reduces nitrogen-based hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* Solubility (µM) Key Functional Groups
Target Compound 368.35 2.8 ~50 (PBS) Pyrazine, Trifluoromethyl, Piperidine
4-Methoxy-pyrimidine analog 368.35 3.1 ~30 (PBS) Pyrimidine, Methoxy
Compound 100 499.3 4.5 ~10 (PBS) Tetrahydropyran, Piperazine
ML267 452.85 3.9 ~20 (PBS) Carbothioamide, Chloropyridine

*Estimated LogP values based on structural fragments.

Biological Activity

The compound 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is a complex organic molecule with potential biological activities. Its structure incorporates a trifluoromethyl group, a pyridine ring, and a pyrazine moiety, making it a candidate for various pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F3N3OC_{16}H_{18}F_3N_3O with a molecular weight of approximately 363.33 g/mol. The presence of the trifluoromethyl group is significant for enhancing lipophilicity and biological activity.

The biological activity of this compound can be inferred from related structures and their interactions within biological systems. Notably:

  • Mitochondrial Inhibition : Similar compounds have been shown to inhibit mitochondrial complex I, leading to reduced ATP production and increased reactive oxygen species (ROS) generation, which can trigger apoptosis in cancer cells.
  • Targeting Kinases : Pyrazole derivatives are known to exhibit inhibitory effects on various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. This suggests that the compound may also interact with these pathways .

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with related pyrazole compounds:

  • Antitumor Activity : Pyrazole derivatives have demonstrated promising antitumor effects in various cancer cell lines. For instance, studies have shown significant cytotoxicity in breast cancer cell lines when combined with conventional chemotherapeutic agents like doxorubicin .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
  • Antimicrobial Properties : Certain pyrazole compounds have shown activity against bacterial strains, indicating potential use as antimicrobial agents .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of several pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to others .
    • The combination of pyrazole derivatives with doxorubicin resulted in a synergistic effect, improving treatment outcomes for resistant cancer types.
  • Mechanistic Studies :
    • Research has demonstrated that certain pyrazole derivatives can induce apoptosis through the activation of caspase pathways, further confirming their potential as anticancer agents .
  • Inhibitory Activity on Kinases :
    • Pyrazole compounds have been identified as effective inhibitors of various kinases involved in tumor growth and survival, suggesting their utility in targeted cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntitumorVarious pyrazole derivativesSignificant cytotoxicity in breast cancer cell lines
Anti-inflammatoryPyrazole analogsModulation of cytokine levels
AntimicrobialSelected pyrazolesEfficacy against specific bacterial strains
Kinase InhibitionBRAF(V600E), EGFR inhibitorsEffective in blocking tumor growth pathways

Q & A

Q. 1.1. What are the recommended synthetic routes for 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine, and how can reaction conditions be optimized?

A common approach involves coupling piperidine derivatives with trifluoromethylpyridine intermediates using coupling reagents like HOBt and TBTU in anhydrous DMF with NEt₃ as a base. For example, a procedure from the literature achieved 85% yield by reacting 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a carboxylic acid derivative under these conditions . Optimization may include adjusting stoichiometry (e.g., 1.1:1 molar ratio of reagents) or solvent polarity to enhance nucleophilic displacement efficiency.

Q. 1.2. How can structural characterization of this compound be performed to confirm its identity?

X-ray crystallography is a gold standard for unambiguous structural confirmation. For instance, single-crystal studies (e.g., R factor = 0.064, data-to-parameter ratio = 12.4) resolved bond lengths and angles in related triazole-pyrazine hybrids . Complementary methods include:

  • NMR : Analyze δ ~8.5–9.0 ppm for pyrazine protons and δ ~3.0–4.0 ppm for piperidine methylene groups.
  • IR Spectroscopy : Look for C-F stretches near 1100–1200 cm⁻¹ (trifluoromethyl group) and C=N vibrations at ~1600 cm⁻¹ .

Q. 1.3. What purification strategies are effective for isolating this compound?

Column chromatography (silica gel, hexane/EtOAc gradient) is widely used. For polar impurities, recrystallization from ethanol or acetonitrile can improve purity (>99%). A study achieved 87% purity via ethanol-mediated recrystallization, monitored by TLC (Rf = 0.5 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the biological activity of this compound?

Docking studies using software like AutoDock Vina can assess binding affinity to target proteins (e.g., kinases). For analogs, simulations revealed that the trifluoromethyl group enhances hydrophobic interactions with active-site residues, while the pyrazine moiety contributes to π-π stacking . MD simulations (100 ns trajectories) further evaluate conformational stability in aqueous environments.

Q. 2.2. What strategies resolve contradictory data in SAR studies for piperidine-pyrazine derivatives?

Contradictions in structure-activity relationships (SAR) often arise from substituent positioning. For example, a methyl group at the piperidine 4-position may boost activity in one assay but reduce solubility in another. Systematic variation of substituents (e.g., -CF₃ vs. -Cl) and rigorous solubility/kinetic assays (e.g., SPR or ITC) can clarify these effects .

Q. 2.3. How do solvent systems influence the synthesis of related pyrazine-thiadiazolo pyrimidine hybrids?

Ethanol and methanol are preferred for their ability to dissolve both hydrazine and pyrimidine intermediates while minimizing side reactions. A study comparing solvents found ethanol increased yields by 15% over DMSO due to reduced ester hydrolysis . Advanced systems (e.g., ethanol/AcOH/NaOAc buffers) further stabilize reactive intermediates.

Data Contradiction Analysis

Q. 3.1. Why do reported yields vary for similar coupling reactions involving trifluoromethylpyridines?

Discrepancies often stem from differences in reagent quality (anhydrous vs. hydrated NEt₃) or reaction scale. For example, small-scale reactions (2–3 mmol) may achieve >80% yields, while scalability to >10 mmol can drop yields to 65% due to heat dissipation inefficiencies .

Q. 3.2. How can conflicting cytotoxicity data for piperazine derivatives be rationalized?

Variability in cell lines (e.g., HeLa vs. HEK293) and assay protocols (MTT vs. resazurin) may explain discrepancies. A meta-analysis of IC₅₀ values showed that HEK293 cells exhibited 2–3× higher sensitivity to trifluoromethyl-substituted derivatives compared to HeLa, likely due to differences in membrane transporter expression .

Methodological Considerations

Q. 4.1. Designing Controlled Experiments to Evaluate Reactivity

  • Control Reactions : Omit coupling reagents (HOBt/TBTU) to confirm no background reaction.
  • Kinetic Profiling : Monitor reaction progress via LC-MS at 0, 2, 4, and 6 hours to identify intermediates .

Q. 4.2. Validating Spectral Data for Novel Derivatives

  • ¹³C NMR Cross-Check : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm assignments .
  • Mass Spectrometry : Use HRMS (ESI+) with <5 ppm error to verify molecular formulas.

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